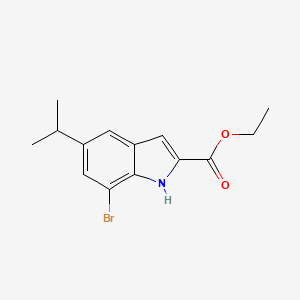

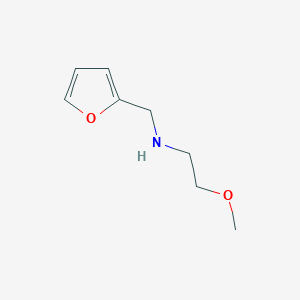

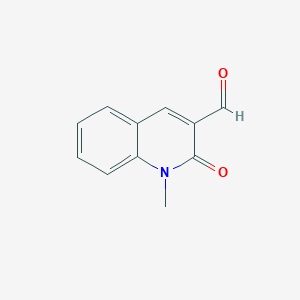

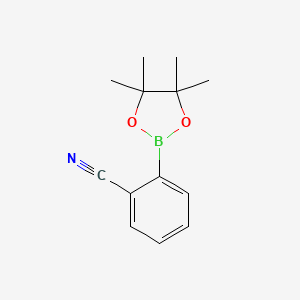

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Vue d'ensemble

Description

“1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a solid substance with a white or light yellow crystalline appearance . It has a special smell and exhibits relatively good solubility when dissolved in some organic solvents, such as ethanol, diethyl ether, and dichloromethane .

Synthesis Analysis

The synthesis of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” involves various methods. One common method is by reacting p-dichloroquinoline with formaldehyde . For specific preparation steps, reference may be made to relevant organic synthesis literatures or patents .Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is represented by the InChI code1S/C11H9NO2/c1-12-10-5-3-2-4-8 (10)6-9 (7-13)11 (12)14/h2-7H,1H3 . Chemical Reactions Analysis

The compound has been used in the synthesis of various organic compounds, such as drugs, dyes, and pesticides . It can also be used as a ligand for certain catalysts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.2 . It has a density of 1.321, a melting point of 215℃, a boiling point of 326.6±41.0 °C (Predicted), and a flash point of 149.7°C . It also has a vapor pressure of 0.000214mmHg at 25°C and a refractive index of 1.671 .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : The compound has been synthesized using various techniques. For instance, Song Li-qian (2014) described the synthesis of a related compound, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, using a process that includes ammonolysis of ester, cyclization, methylation of amine, and hydrolysis reactions (Song Li-qian, 2014).

Chemical Characterization : Ramachandran et al. (2020) synthesized and characterized novel Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones-N-4-substituted pro-ligands, confirming their structures through spectroscopic techniques and X-ray crystallography (E. Ramachandran et al., 2020).

Biological and Catalytic Applications

- Catalytic Applications : Ruthenium(II) complexes incorporating 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone hybrid ligand have been found to act as versatile catalysts for dehydrogenative amide synthesis, as demonstrated by Selvamurugan et al. (2017). These complexes showed high activity in substrates including phenyl-, pyridine-, furan-, and thiophene-substituted alcohols (Sellappan Selvamurugan et al., 2017).

- Biological Activities : The Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones exhibited significant cytotoxicity against human tumor cells and were able to overcome cisplatin resistance, as highlighted in the research by Ramachandran et al. (2020). These findings indicate a potential application in cancer therapy (E. Ramachandran et al., 2020).

Safety And Hazards

During use or storage, care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions . It may be irritating to the eyes, skin, and respiratory tract, so appropriate personal protective equipment such as safety glasses, gloves, and respiratory protection should be worn during operation .

Propriétés

IUPAC Name |

1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406782 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

CAS RN |

67735-60-8 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)